5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 890095-65-5
VCID: VC5866677
InChI: InChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H2,(H2,6,9)
SMILES: C1=C(ON=C1C(=O)N)CO
Molecular Formula: C5H6N2O3
Molecular Weight: 142.114

5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide

CAS No.: 890095-65-5

Cat. No.: VC5866677

Molecular Formula: C5H6N2O3

Molecular Weight: 142.114

* For research use only. Not for human or veterinary use.

5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide - 890095-65-5

Specification

CAS No. 890095-65-5
Molecular Formula C5H6N2O3
Molecular Weight 142.114
IUPAC Name 5-(hydroxymethyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H2,(H2,6,9)
Standard InChI Key CACIAMRXJXVWNS-UHFFFAOYSA-N
SMILES C1=C(ON=C1C(=O)N)CO

Introduction

PropertyValue
Molecular FormulaC5H6N2O3C_5H_6N_2O_3
Molecular Weight142.114 g/mol
Standard InChIInChI=1S/C5H6N2O3/c6-5(9)4-1-3(2-8)10-7-4/h1,8H,2H₂,(H₂,6,9)
Standard InChIKeyCACIAMRXJXVWNS-UHFFFAOYSA-N
SMILESC1=C(ON=C1C(=O)N)COC1=C(ON=C1C(=O)N)CO

Structural Features and Functional Groups

Oxazole Ring System

The oxazole ring is a heterocyclic structure comprising five atoms: three carbons, one nitrogen, and one oxygen. This configuration imparts stability and reactivity to the molecule due to conjugation effects within the aromatic system. Oxazoles are widely recognized for their versatility as intermediates in organic synthesis and their role as scaffolds in medicinal chemistry .

Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the fifth position of the oxazole ring enhances the compound’s hydrophilicity and potential for hydrogen bonding. This functional group is often associated with increased solubility in aqueous environments and improved pharmacokinetic properties in drug molecules .

Carboxamide Group

The carboxamide functionality (-CONH₂) at the third position introduces additional hydrogen-bonding capabilities and influences the molecule’s electronic distribution. Carboxamides are frequently employed in drug design due to their ability to mimic peptide bonds and interact with biological targets .

Synthesis Pathways

General Synthetic Methods for Oxazole Derivatives

Oxazoles are typically synthesized through condensation reactions involving amino acids or their derivatives . These reactions often require precise control over reaction conditions to ensure regioselectivity and stereoselectivity.

Biological Activity

General Properties of Oxazole Derivatives

Oxazoles exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects . These properties arise from their ability to interact with various biological targets due to their aromatic nature and functional group diversity.

Applications in Pharmaceutical Research

Drug Design and Development

The incorporation of oxazole derivatives into drug molecules has yielded promising results in various therapeutic areas . The hydroxymethyl and carboxamide functionalities offer opportunities for fine-tuning pharmacological properties such as solubility, bioavailability, and target specificity.

Building Block for Complex Molecules

As a derivative of oxazoles, 5-(Hydroxymethyl)-1,2-oxazole-3-carboxamide serves as a valuable intermediate for synthesizing more complex heterocyclic compounds with enhanced biological activities .

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